8-(Trifluoromethyl)quinolin-5-amine
Overview
Description
8-(Trifluoromethyl)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinolin-5-amine is 1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
8-(Trifluoromethyl)quinolin-5-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Drug Discovery
8-(Trifluoromethyl)quinolin-5-amine shows potential in drug discovery due to its anti-proliferative activities against certain cell lines, suggesting its use in cancer research and treatment development .
Catalysis
Molecular Dynamics Simulation
Ambeed has utilized 8-(Trifluoromethyl)quinolin-5-amine in 3D visualizing molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals, which are crucial for the design of new molecules .
Lipid Kinase Inhibition
Compounds with the trifluoromethyl group have been studied for their role in inhibiting lipid kinases involved in cell proliferation and metabolism, suggesting possible applications in metabolic disorders and cancer .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 8-(Trifluoromethyl)quinolin-5-amine are currently unknown . As the compound’s targets and mode of action become clearer, the impact on specific biochemical pathways will be better understood.
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinolin-5-amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-5-amine | |
CAS RN |
161431-57-8 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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